6-(Bromomethyl)benzo[d]isothiazole
Description
6-(Bromomethyl)benzo[d]isothiazole is a halogenated heterocyclic compound featuring a benzo[d]isothiazole core substituted with a bromomethyl group at the 6-position. The benzo[d]isothiazole scaffold consists of a benzene ring fused to an isothiazole ring (a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 2, respectively). The bromomethyl substituent enhances the compound’s reactivity, making it a versatile intermediate in organic synthesis, particularly for alkylation or cross-coupling reactions. Its molecular formula is C₈H₆BrNS, with a molecular weight of 228.11 g/mol and a melting point of 100.3°C .
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
6-(bromomethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2 |
InChI Key |
WHOFSMXZNNXVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)SN=C2 |
Origin of Product |
United States |
Preparation Methods
Traditional and Modern Synthetic Routes
Electrochemical Synthesis : Intramolecular N-H/S-H coupling of 2-mercaptobenzamides under electrochemical conditions produces benzo[d]isothiazolones with hydrogen gas as a byproduct. This method avoids metal catalysts and offers high yields for N-substituted derivatives.
N-Bromosuccinimide (NBS)-Mediated Activation : A key method involves NBS-induced activation of aryl tert-butyl sulfoxides, leading to sulfinimides and subsequent Wittig-like reactions to form benzo[d]isothiazoles under mild conditions at room temperature. This method tolerates various substituents, especially at the 3-position.
Metal-Free Visible-Light-Promoted Synthesis : Using α-amino-oxy acids and an acridinium photocatalyst under blue-light irradiation, benzo[d]isothiazoles are formed via iminyl radicals, producing benign byproducts and enabling continuous flow synthesis. However, unsubstituted 3-position derivatives show lower yields.
Copper-Mediated Reactions : Copper catalysts facilitate the formation of benzo[d]isothiazolones from 2-halo-benzamides and elemental sulfur, achieving yields up to 95%. The mechanism likely involves ligand-copper-amide nitrogen complexes and sulfur insertion.
Nickel and Rhodium Catalysis : Ligand-free nickel ferrite catalysts and rhodium catalysts have been employed for fused benzo[d]isothiazole derivatives, expanding substrate scope and improving sustainability.
These methods provide a foundation for preparing the benzo[d]isothiazole scaffold, onto which bromomethylation can be applied.
Preparation Methods of this compound
The specific preparation of this compound typically involves bromomethylation at the 6-position of benzo[d]isothiazole or its derivatives. While direct literature on this exact compound is limited, analogous methods and bromination strategies on related benzothiazole systems provide insight.
Bromomethylation via N-Bromosuccinimide (NBS)
NBS is a widely used brominating agent for selective bromination, including benzylic positions. The bromomethyl group introduction can be achieved by:
Benzylic Bromination of Methylated Benzo[d]isothiazoles : Starting from 6-methylbenzo[d]isothiazole, NBS in the presence of radical initiators (e.g., AIBN) or light can selectively brominate the methyl group to form the bromomethyl derivative.
Reaction Conditions : Typically performed in solvents like carbon tetrachloride, chloroform, or dichloromethane under reflux or room temperature with controlled addition of NBS.
Yield and Selectivity : The reaction is generally high yielding with good selectivity for the benzylic position, minimizing overbromination.
Direct Bromination of Benzo[d]isothiazole Derivatives
Though less common, direct bromination at the 6-position can be achieved by:
Electrophilic Aromatic Substitution (EAS) : Using bromine or NBS under acidic or catalytic conditions. However, regioselectivity may require directing groups or protection strategies.
Catalytic Systems : Titanium dioxide catalysis has been reported for bromination of benzothiazole derivatives, enabling simultaneous dibromination at positions 2 and 6 with high yield and industrial scalability. While this example is for benzothiazoles, similar catalytic systems could be adapted for benzo[d]isothiazole derivatives.
Multi-Step Synthesis via Functional Group Transformations
An alternative approach involves:
Synthesis of 6-hydroxymethylbenzo[d]isothiazole : Via formylation followed by reduction.
Conversion to this compound : By treating the hydroxymethyl derivative with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to substitute the hydroxyl group with bromine.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Benzylic Bromination with NBS | 6-Methylbenzo[d]isothiazole | NBS, AIBN/light, CCl4 or CHCl3 | 70-90 | High selectivity, straightforward | Requires methyl precursor |
| Direct Bromination (EAS) | Benzo[d]isothiazole or derivatives | Br2 or NBS, TiO2 catalyst, reflux | 75-85 | One-step, scalable (analogous to benzothiazole) | Regioselectivity challenges |
| Multi-step via Hydroxymethyl | 6-Formylbenzo[d]isothiazole | Reduction (NaBH4), then PBr3 or HBr | 60-80 | Controlled functionalization | Multi-step, more time-consuming |
Mechanistic Insights
NBS Bromination : Proceeds via radical chain mechanism initiated by light or radical initiators; selective abstraction of benzylic hydrogen leads to bromomethyl substitution.
TiO2 Catalyzed Bromination : Titanium dioxide acts as a photocatalyst facilitating electrophilic bromination at activated positions on the heterocycle, enhancing regioselectivity and reaction rate.
Hydroxymethyl to Bromomethyl Conversion : Classical nucleophilic substitution where hydroxyl is replaced by bromide via PBr3 or HBr.
Industrial and Practical Considerations
Scalability : The TiO2 catalyzed bromination method for benzothiazoles demonstrates industrial applicability due to fewer steps, high yield, and low cost of catalyst. Adapting this for benzo[d]isothiazole could be promising.
Purification : Recrystallization from isopropanol or similar solvents is effective for obtaining high-purity bromomethyl derivatives.
Safety and Environmental Impact : Radical bromination requires careful handling of bromine sources and radical initiators. Photocatalytic methods offer greener alternatives.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Major Products: The major products formed from these reactions include azido, thiol, and amine derivatives, as well as various oxidized and reduced forms of the original compound .
Scientific Research Applications
6-(Bromomethyl)benzo[d]isothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antiviral, antibacterial, and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling and substitution reactions.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6-(Bromomethyl)benzo[d]isothiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions . The presence of the bromomethyl group allows for selective binding and modification of target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo[d]isothiazole
The following table summarizes key structural analogues of 6-(Bromomethyl)benzo[d]isothiazole, highlighting differences in substituents, physical properties, and applications:
Comparison with Related Heterocycles
2.2.1. Benzo[d]isoxazole Derivatives
- 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 401567-43-9): Structural features: Bromo at position 6, chloro at position 3. Molecular formula: C₇H₃BrClNO. Key difference: Replacement of sulfur in isothiazole with oxygen (isoxazole) reduces electrophilicity and alters metabolic stability .
2.2.2. Benzothiazole Derivatives
- 6-(Bromomethyl)benzo[d]thiazole (CAS 499770-85-3):
- Structural features: Bromomethyl at position 6; sulfur at position 1 (thiazole core).
- Molecular formula: C₈H₆BrNS (isomeric to this compound).
- Key difference : The thiazole ring lacks the N–S bond present in isothiazole, leading to distinct electronic properties and reactivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Bromomethyl)benzo[d]isothiazole, and how can reaction conditions be optimized for yield and purity?
- Synthesis Methods :
- Core Formation : The benzo[d]isothiazole scaffold is typically synthesized via cyclization of thioamide precursors or oxidative coupling of thiols and nitriles. For bromomethyl functionalization, post-cyclization bromination using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid is common .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) significantly impact yield. For example, using dimethylformamide (DMF) as a solvent with sodium iodide enhances nucleophilic substitution efficiency in bromomethyl derivatives .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are standard methods. Monitor purity via TLC (Rf ~0.68 in ethyl acetate/hexane) .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Characterization Workflow :
- NMR : Key signals include:
- ¹H NMR : A singlet at δ ~4.5 ppm for the bromomethyl (-CH2Br) group. Aromatic protons appear as multiplets between δ 7.2–8.3 ppm .
- ¹³C NMR : The bromomethyl carbon resonates at δ ~30–35 ppm, while the isothiazole ring carbons appear at δ 120–160 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 228.0 for C8H6BrNS) .
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C=N (~1595 cm⁻¹) .
Advanced Research Questions
Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what strategies mitigate unwanted side products?
- Reactivity Profile :
- The bromomethyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). However, competing elimination (to form methylene intermediates) or hydrolysis (to hydroxymethyl derivatives) can occur .
- Mitigation Strategies :
- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Add catalytic iodide (e.g., NaI) to enhance leaving-group ability and suppress elimination .
- Low temperatures (0–5°C) reduce hydrolysis rates .
Q. What computational methods predict the binding affinity of this compound derivatives to biological targets like bromodomains or kinases?
- In Silico Approaches :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with bromodomains (e.g., BRD4) by simulating π-π stacking between the isothiazole ring and acetylated lysine pockets .
- MD Simulations : Assess binding stability via GROMACS or AMBER, focusing on hydrogen bonds between the bromomethyl group and conserved residues (e.g., Asn140 in BRD4) .
Q. How do metal coordination properties of this compound compare to isoxazole analogs, and what factors dictate complex stability?
- Coordination Chemistry :
- The sulfur atom in isothiazole enables stronger metal binding (vs. oxygen in isoxazole) via d-orbital interactions. Stability follows: Pd(II) > Cu(II) > Co(II) .
- Bromomethyl derivatives form chelates with transition metals (e.g., Pd, Ag), as evidenced by shifts in UV-Vis spectra (λmax ~280–320 nm) and potentiometric titration data .
- Stability Factors :
- Ligand geometry (planar vs. tetrahedral) and solvent polarity (e.g., DMSO enhances Ag(I) complex stability) .
Methodological Considerations
Q. What strategies improve enantioselectivity in asymmetric synthesis of this compound derivatives?
- Chiral Catalysts :
- Use (S)-BINOL-derived phosphoric acids (85–90% ee) for Friedel-Crafts alkylation .
- Enzymatic resolution (e.g., lipases) achieves >95% ee for hydroxymethyl intermediates .
- Chromatography : Chiral HPLC (Chiralcel OD-H column, hexane/isopropanol) separates enantiomers (e.g., tR = 18.7 min vs. 25.5 min) .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Data Reconciliation :
- Compare assay conditions: Variations in cell lines (e.g., HepG2 vs. SW620) or concentrations (IC50 ± SEM) explain discrepancies in anticancer activity .
- Validate target engagement via CRISPR knockouts (e.g., bromodomain KO reduces cytotoxicity) .
Tables for Key Data
Table 1 : Comparative Stability of Metal Complexes
| Metal Ion | Log Stability Constant (Isothiazole) | Log Stability Constant (Isoxazole) |
|---|---|---|
| Co(II) | 4.2 | 3.8 |
| Cu(II) | 6.5 | 5.9 |
| Pd(II) | 9.1 | 8.3 |
| Source: Potentiometric studies |
Table 2 : Biological Activity of Derivatives
| Derivative | Target | IC50 (μM) |
|---|---|---|
| 6-Bromomethyl-Benzisothiazole | BRD4 Bromodomain | 0.12 |
| 6-Hydroxymethyl-Benzisothiazole | MAO-B | 1.4 |
| Source: Enzymatic assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
